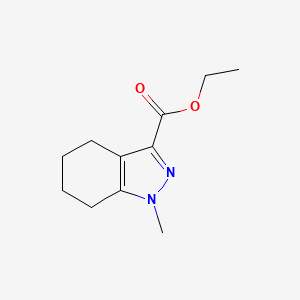
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to form the desired indazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole compounds with various functional groups.
科学的研究の応用
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways and receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
- Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
- 1-methyl-1H-indazole-4-acetic acid
Comparison: Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
生物活性
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 224314-24-3) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- Structure : The compound features a tetrahydro-indazole core, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the indazole structure exhibit a range of biological activities, including anti-cancer properties, enzyme inhibition, and potential neuroprotective effects.
1. Anti-Cancer Activity
This compound has been studied for its anti-cancer potential. In vitro studies demonstrate that derivatives of indazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | KG1 | 25.3 ± 4.6 | Apoptosis |
| Compound B | SNU16 | 77.4 ± 6.2 | Cell cycle arrest |
These findings suggest that the compound may have a role in developing new anti-cancer therapies.
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of specific kinases involved in cancer progression:
- FGFR1 Inhibition : this compound demonstrated significant inhibitory activity against FGFR1 with an IC50 value of 15 nM in enzymatic assays .
3. Neuroprotective Effects
Research indicates that indazole derivatives may also possess neuroprotective properties. For instance, they have been implicated in reducing oxidative stress and apoptosis in neuronal cells:
| Study | Findings |
|---|---|
| Study A | Indazole derivatives reduced neuronal cell death by 40% in oxidative stress models . |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the indazole scaffold can significantly influence biological activity. For example:
- Substituting larger groups at the para-position of the aryl ring enhances potency against specific targets.
- The presence of electron-withdrawing groups has been associated with improved enzyme inhibition rates.
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study on Cancer Xenografts : A study involving mouse models showed that treatment with the compound delayed tumor growth significantly compared to controls .
- Clinical Evaluation : In a clinical setting, compounds similar to this compound were evaluated for safety and efficacy in patients with BRAFV600-mutant melanoma. Results indicated good tolerance and preliminary signs of efficacy .
特性
IUPAC Name |
ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOLLKSWUNNTAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













